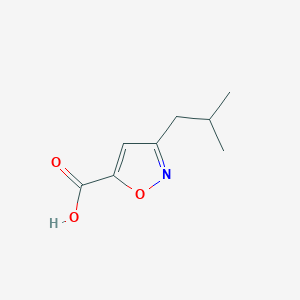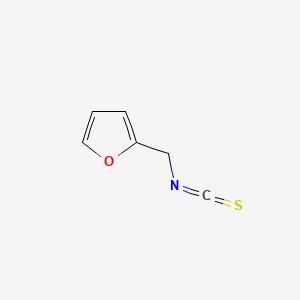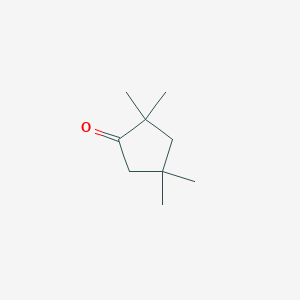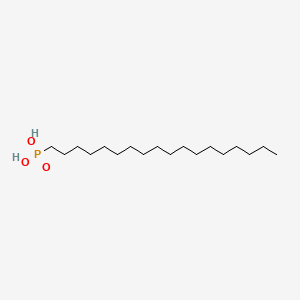
3-Isobutylisoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Isobutylisoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The specific structure of 3-isobutylisoxazole-5-carboxylic acid includes an isoxazole ring substituted with an isobutyl group at the 3-position and a carboxylic acid group at the 5-position.
Synthesis Analysis
The synthesis of isoxazole derivatives can be complex due to the need for regioselective functionalization. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by iron(II) . Although this process does not directly pertain to 3-isobutylisoxazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its synthesis. The controlled isomerization of isoxazole derivatives under specific conditions demonstrates the potential for creating a variety of isoxazole-based compounds, including those with carboxylic acid functionalities.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The regioselective lithiation of isothiazole derivatives, as reported in the literature, suggests that similar strategies could be employed for the functionalization of isoxazole compounds . The position of substituents on the isoxazole ring is crucial for the chemical properties and reactivity of the compound. In the case of 3-isobutylisoxazole-5-carboxylic acid, the isobutyl and carboxylic acid groups are likely to influence the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, including selective esterification under Mitsunobu conditions . The study on 5,5'-dimethyl-3,3'-azoisoxazole demonstrates the selective esterification of benzylic alcohols and phenols with carboxylic acids . This suggests that 3-isobutylisoxazole-5-carboxylic acid could potentially be used as a substrate in similar esterification reactions, given the presence of the carboxylic acid group that can react with alcohols to form esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isobutylisoxazole-5-carboxylic acid would be influenced by both the isoxazole ring and the substituents attached to it. The presence of the carboxylic acid group is expected to contribute to the compound's acidity and solubility in polar solvents. The isobutyl group would add hydrophobic character and could affect the boiling point and melting point of the compound. The specific physical and chemical properties would need to be determined experimentally, as the provided papers do not directly address these aspects for 3-isobutylisoxazole-5-carboxylic acid.
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWIOKNXSJKWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649348 |
Source


|
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylisoxazole-5-carboxylic acid | |
CAS RN |
910321-93-6 |
Source


|
| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)




![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)


